tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride
Description
tert-Butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a protected azetidine derivative widely employed as a building block in medicinal chemistry and drug discovery. Its structure features a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylene linker, making it a versatile intermediate for synthesizing bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating its use in reactions under aqueous or acidic conditions. This compound is particularly valuable in the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics due to the conformational constraints imposed by the azetidine ring .
Properties
IUPAC Name |
tert-butyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLJKVCRIASFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860028-36-9 | |
| Record name | Carbamic acid, N-(2-azetidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with azetidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride serves as a building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions such as:
- Oxidation using hydrogen peroxide or potassium permanganate.
- Reduction with lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution , where the azetidine ring can be replaced by different nucleophiles.
Pharmaceutical Research
The compound has significant potential in drug discovery due to its ability to interact with biological targets. Its applications include:
- Model Compound : Used to study the behavior of azetidine-containing molecules in biological systems.
- Therapeutic Development : Investigated for its effects on specific receptors, including serotonin receptors, which are crucial for mood regulation.
Biological Studies
In biological research, this compound is utilized to explore:
- Cell Cycle Arrest and Apoptosis : Similar compounds have shown potential anti-cancer properties by inducing apoptosis in cancer cell lines.
- Receptor Interaction Studies : Research suggests that it may modulate enzyme activity and influence cellular signaling pathways.
Case Study 1: Anti-Cancer Properties
In vitro studies demonstrated that compounds related to tert-butyl N-[(azetidin-2-yl)methyl]carbamate can induce apoptosis in various cancer cell lines. This suggests that the compound may have therapeutic implications in oncology.
| Study Focus | Findings |
|---|---|
| Apoptosis Induction | Induces cell cycle arrest and apoptosis in cancer cells |
| Mechanism | Involves interaction with cellular signaling pathways |
Case Study 2: Receptor Interaction
Research indicates that this compound interacts with serotonin receptors, influencing neurotransmission pathways. Such interactions are critical for understanding mood disorders and developing related therapies.
| Study Focus | Findings |
|---|---|
| Receptor Interaction | Modulates activity of serotonin receptors |
| Implications | Potential for treatment of mood disorders |
Mechanism of Action
The mechanism of action of tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Chirality : The (2S)-azetidin-2-ylmethyl enantiomer (CAS 2126088-17-1) is explicitly synthesized for stereospecific applications .
- Substituent Effects : Fluorination (e.g., 3-fluoroazetidine) increases molecular weight by ~4 Da and enhances metabolic stability, a critical factor in CNS drug design .
- Ring Expansion : Pyrrolidine and spirocyclic analogs introduce larger ring systems, altering conformational flexibility and binding kinetics .
Biological Activity
tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a compound belonging to the carbamate class, characterized by an azetidine ring. This compound has garnered attention in biological and pharmaceutical research due to its unique structural properties and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with azetidine under acidic conditions, commonly using hydrochloric acid as a catalyst. The reaction is generally performed in solvents like dichloromethane or tetrahydrofuran at room temperature. This method yields a product that can be further analyzed for its biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. Its azetidine structure allows it to form covalent bonds with nucleophilic sites on proteins, influencing their activity.
The mechanism of action involves:
- Covalent Bond Formation : The azetidine ring can react with nucleophiles in proteins, leading to changes in protein function.
- Non-Covalent Interactions : The carbamate group participates in hydrogen bonding and other non-covalent interactions, enhancing the compound's biological effects.
Research Findings and Applications
Recent studies have highlighted the potential applications of this compound in drug discovery and development. Its ability to interact with biological targets positions it as a valuable tool in pharmacological research.
Case Studies
- Cell Cycle Arrest and Apoptosis Induction : In vitro studies have demonstrated that compounds similar to tert-butyl N-[(azetidin-2-yl)methyl]carbamate can induce apoptosis and cell cycle arrest in cancer cell lines, suggesting potential anti-cancer properties .
- Receptor Interaction Studies : Research indicates that this compound may act on specific receptors, influencing pathways related to neurotransmission and cellular signaling. For instance, studies on related azetidine compounds have shown inhibitory effects on serotonin receptors, which are critical in mood regulation .
Comparative Analysis
A comparison of this compound with similar compounds reveals unique properties that may enhance its biological activity:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| tert-butyl N-[(azetidin-3-yl)methyl]carbamate | Azetidine at 3-position | Different receptor binding affinity |
| tert-butyl N-[(azetidin-2-yl)ethyl]carbamate | Ethyl substitution on azetidine | Variability in metabolic stability |
| tert-butyl N-[(azetidin-3-yl)propan-2-yl]carbamate | Propan-2-yl substitution | Altered pharmacokinetics |
Q & A
Q. What are the established synthetic routes for tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride?
The compound is typically synthesized via carbamate-forming reactions. A common method involves condensation of tert-butyl-protected amines with activated carbonyl intermediates (e.g., chloroformates or carbodiimide-mediated couplings). For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used as coupling reagents to facilitate amide bond formation between azetidine derivatives and tert-butyl carbamate precursors . Purification often employs column chromatography or recrystallization in non-polar solvents.
Q. How can researchers ensure purity during synthesis?
Key steps include:
- Chromatographic separation : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/methanol) to remove unreacted starting materials .
- Analytical validation : Confirm purity via HPLC (≥95% purity threshold) and NMR to detect residual solvents or byproducts .
Q. What are the critical storage conditions for this compound?
Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized for scale-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, reagent stoichiometry, solvent polarity). For example, varying EDCI/HOBt ratios (1.2–2.0 eq.) can maximize yield while minimizing side reactions .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce reaction times, particularly for thermally sensitive intermediates .
Q. What analytical methods resolve structural ambiguities in derivatives?
- X-ray crystallography : Determine absolute configuration of chiral centers in azetidine rings .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₉ClN₂O₂ for the hydrochloride salt) with <2 ppm error .
- 2D NMR (COSY, HSQC) : Assign proton environments in crowded regions (e.g., methylene groups adjacent to the azetidine nitrogen) .
Q. How should researchers address instability during functionalization?
- Protecting group strategies : Temporarily mask reactive amines with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent undesired side reactions .
- Low-temperature protocols : Perform reactions at –78°C (dry ice/acetone baths) to stabilize electrophilic intermediates .
Q. How to analyze contradictory data in reaction outcomes?
- Batch comparison : Use LC-MS to track impurity profiles across different synthetic batches; discrepancies may arise from trace metal contaminants or variable moisture levels .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., carbamate deprotection) .
Methodological Tables
Table 1: Key Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| EDCI Equivalents | 1.5–1.8 eq. | Maximizes coupling efficiency |
| Temperature | 0–5°C | Reduces hydrolysis |
| Solvent | DCM/THF (1:1) | Balances solubility and reactivity |
Table 2: Stability Assessment Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 3 (37°C, 24h) | 15% | Azetidine free base |
| UV light (48h) | 8% | Oxidized carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
